![molecular formula C7H5FN2 B2576578 3-氟-1H-吡咯并[2,3-b]吡啶 CAS No. 1260385-03-2](/img/structure/B2576578.png)

3-氟-1H-吡咯并[2,3-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

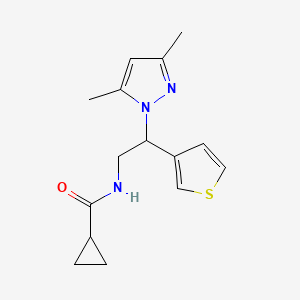

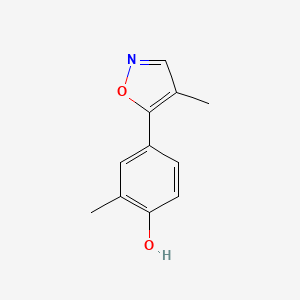

“3-fluoro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of pyrrolopyridines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It has been studied for its potential activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of “3-fluoro-1H-pyrrolo[2,3-b]pyridine” derivatives has been reported in several studies . These studies have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of “3-fluoro-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolopyridine core with a fluorine atom at the 3-position . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridines, including “3-fluoro-1H-pyrrolo[2,3-b]pyridine”, are known to undergo various chemical reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-fluoro-1H-pyrrolo[2,3-b]pyridine” can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry .科学研究应用

成纤维细胞生长因子受体抑制剂

“3-氟-1H-吡咯并[2,3-b]吡啶”衍生物已被发现是成纤维细胞生长因子受体 (FGFR) 的有效抑制剂 . FGFR 在多种肿瘤中起着至关重要的作用,靶向它们是癌症治疗的一种有吸引力的策略 . 例如,化合物 4h,一种“3-氟-1H-吡咯并[2,3-b]吡啶”衍生物,表现出有效的 FGFR 抑制活性 .

乳腺癌治疗

体外研究表明,“3-氟-1H-吡咯并[2,3-b]吡啶”衍生物可以抑制乳腺癌 4T1 细胞增殖并诱导细胞凋亡 . 它们还显着抑制了 4T1 细胞的迁移和侵袭 .

激酶抑制

5H-吡咯并[2,3-b]吡啶衍生物在激酶抑制方面表现出显着的活性 . 激酶是通过化学方式添加磷酸基团来修饰其他蛋白质的酶,抑制它们在治疗各种疾病中可能是有益的。

抗菌活性

吡咯并吡嗪衍生物,包括“3-氟-1H-吡咯并[2,3-b]吡啶”,已显示出抗菌活性 . 它们可用于治疗由细菌和其他微生物引起的感染。

抗炎活性

呋喃并[3,4-b]吡啶衍生物,包括“3-氟-1H-吡咯并[2,3-b]吡啶”,已显示出抗炎活性 . 它们可用于治疗以炎症为特征的疾病。

冠脉血管扩张活性

四氢呋喃并[3,4-b]吡啶衍生物,包括“3-氟-1H-吡咯并[2,3-b]吡啶”,已显示出冠脉血管扩张活性 . 它们可用于治疗与心脏和血管相关的疾病。

作用机制

3-Fluoro-1H-pyrrolo[2,3-b]pyridine: primarily targets the fibroblast growth factor receptors (FGFRs). The FGFR family consists of four isoforms (FGFR1–4), which play crucial roles in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation of tyrosine residues in their cytoplasmic tails. This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt. Abnormal activation of FGFR signaling due to mutations or amplification is associated with cancer progression .

Biochemical Pathways

The activation of FGFR-dependent signaling pathways facilitates cancer initiation, progression, and resistance to therapy. The affected pathways include those regulating cell growth, survival, and angiogenesis. Dysregulation of FGFRs contributes to breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .

Result of Action

At the molecular and cellular levels, 3-fluoro-1H-pyrrolo[2,3-b]pyridine inhibits FGFRs, disrupting downstream signaling cascades. This inhibition affects cancer cell proliferation, migration, and invasion. Additionally, it induces apoptosis in breast cancer cells .

Action Environment

Environmental factors, such as pH, temperature, and tissue-specific conditions, can influence the stability and efficacy of 3-fluoro-1H-pyrrolo[2,3-b]pyridine . Optimizing its stability under varying conditions is crucial for therapeutic success .

未来方向

The future directions for the research on “3-fluoro-1H-pyrrolo[2,3-b]pyridine” could involve the development of more potent derivatives targeting FGFR for cancer therapy . Additionally, these compounds could be studied for their potential applications in other areas such as agrochemicals and functional materials .

属性

IUPAC Name |

3-fluoro-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASBFEOKJALVMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2F)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2576501.png)

![(E)-3-(2-chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2576502.png)

![N'-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2576503.png)

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2576504.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2576505.png)

![N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2576510.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2576511.png)

![Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2576513.png)